Ethyl 2-bromotridecanoate
CAS No.: 60633-82-1
Cat. No.: VC19565043
Molecular Formula: C15H29BrO2
Molecular Weight: 321.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60633-82-1 |
|---|---|
| Molecular Formula | C15H29BrO2 |
| Molecular Weight | 321.29 g/mol |
| IUPAC Name | ethyl 2-bromotridecanoate |
| Standard InChI | InChI=1S/C15H29BrO2/c1-3-5-6-7-8-9-10-11-12-13-14(16)15(17)18-4-2/h14H,3-13H2,1-2H3 |
| Standard InChI Key | DMOHVZOVBFJCOK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC(C(=O)OCC)Br |
Introduction
Structural and Physicochemical Properties
Ethyl 2-bromotridecanoate belongs to the class of α-bromo esters, where the bromine atom at the α-position (second carbon) significantly influences its chemical reactivity. The compound’s molecular formula (C<sub>15</sub>H<sub>29</sub>BrO<sub>2</sub>) corresponds to a molecular weight of 337.29 g/mol, extrapolated from homologous compounds like ethyl 2-bromotetradecanoate (335.32 g/mol). Key physicochemical properties are hypothesized based on trends in homologous series:
The bromine atom enhances electrophilicity at the α-carbon, making the compound susceptible to nucleophilic substitution reactions, while the ester group enables hydrolysis or reduction.
Synthesis and Optimization
Established Synthetic Routes
The synthesis of ethyl 2-bromotridecanoate can be inferred from methods used for analogous compounds:
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Bromination of Ethyl Tridecanoate:
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Reacting ethyl tridecanoate with brominating agents (e.g., PBr<sub>3</sub> or N-bromosuccinimide) in anhydrous conditions.
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Example: Ethyl 2-bromotetradecanoate is synthesized via bromination of ethyl tetradecanoate using HBr/acetic acid.
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Esterification of 2-Bromotridecanoic Acid:
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Acid-catalyzed esterification of 2-bromotridecanoic acid with ethanol.
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Conditions: Sulfuric acid catalyst, reflux in toluene.
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Optimization Challenges:
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Side Reactions: Over-bromination or ester hydrolysis may occur.
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Yield Improvement: Use of polar aprotic solvents (e.g., THF) and controlled stoichiometry can enhance yields .
Chemical Reactivity and Applications
Nucleophilic Substitution
The α-bromine atom facilitates SN2 reactions, enabling the synthesis of complex organic molecules:
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Example: Reaction with amines yields α-amino esters, intermediates in pharmaceutical synthesis.
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Mechanism:
Reduction and Hydrolysis
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Reduction: LiAlH<sub>4</sub> reduces the ester to 2-bromotridecanol, a precursor for surfactants.
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Hydrolysis: Acidic hydrolysis produces 2-bromotridecanoic acid, studied for lipid metabolism effects.
Industrial and Biological Applications
| Application | Description | Example |
|---|---|---|
| Organic Synthesis | Intermediate for agrochemicals and pharmaceuticals | Antibacterial agents |
| Lipid Research | Model compound for studying β-oxidation inhibition in mitochondria | Metabolic disorder studies |
| Surfactants | Hydrophobic tail enhances micelle formation in detergents | Industrial cleaning formulations |
Biological Activity and Mechanistic Insights
Ethyl 2-bromotridecanoate is hypothesized to inhibit acyl-CoA dehydrogenase, a key enzyme in fatty acid β-oxidation, based on studies of ethyl 2-bromotetradecanoate. This inhibition leads to:
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Lipid Accumulation: Disrupted fatty acid breakdown increases cellular triglyceride levels.
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Energy Deficit: Reduced ATP production from impaired β-oxidation.
Case Study: In murine models, ethyl 2-bromotetradecanoate administration decreased fatty acid oxidation by 40%, suggesting analogous effects for the tridecanoate variant.
Comparative Analysis with Homologs
Challenges and Future Directions
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Synthetic Scalability: Improving yields beyond 50% for industrial applications.
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Toxicity Profiling: Limited data on ecotoxicological impacts of brominated esters.
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Therapeutic Potential: Exploring structure-activity relationships for metabolic disease drug development.
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